molecular formula C22H28N6O2 B2539713 1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946337-43-5

1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2539713
CAS No.: 946337-43-5
M. Wt: 408.506
InChI Key: KJBOLSTUEKTNLF-UHFFFAOYSA-N
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Description

1-(tert-butyl)-5-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis of novel pyrazolopyrimidines derivatives has been explored for their potential as anticancer and anti-5-lipoxygenase agents. A series of derivatives were synthesized and evaluated for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, along with 5-lipoxygenase inhibition activities. These compounds demonstrate a promising structure-activity relationship, suggesting their potential therapeutic applications in cancer treatment and inflammation management (Rahmouni et al., 2016).

Nonsteroidal Antiinflammatory Drugs

Research into pyrazolo[1,5-a]pyrimidines has led to the development of a new class of nonsteroidal antiinflammatory drugs that exhibit high anti-inflammatory activity without the ulcerogenic side effects commonly associated with traditional NSAIDs. This class of compounds, through structural modifications, has shown to possess both high activity and a better therapeutic index compared to conventional drugs like phenylbutazone and indomethacin (Auzzi et al., 1983).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines has been synthesized as ligands for the histamine H4 receptor, demonstrating significant anti-inflammatory and antinociceptive activities in vitro and in animal models. These findings support the potential of H4 receptor antagonists in treating pain and inflammation, highlighting the compound's role in the development of novel therapeutics (Altenbach et al., 2008).

Uroselective Alpha 1-Adrenoceptor Antagonists

The development of novel arylpiperazines as alpha 1-adrenoceptor antagonists has shown promise for the treatment of conditions affecting the human lower urinary tract. These compounds display high affinity and selectivity for the alpha 1A-AR subtype, suggesting their potential as functional uroselective agents (Elworthy et al., 1997).

Antibacterial and Antimicrobial Agents

Research into pyrazolopyrimidine derivatives has also uncovered their significant antibacterial and antimicrobial properties. Synthesis of these compounds and evaluation against various bacterial strains have indicated their potential as effective antibacterial agents, expanding the scope of applications for this chemical structure in the fight against infectious diseases (Rahmouni et al., 2014).

Properties

IUPAC Name

1-tert-butyl-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-22(2,3)28-20-18(15-24-28)21(30)27(16-23-20)10-9-19(29)26-13-11-25(12-14-26)17-7-5-4-6-8-17/h4-8,15-16H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBOLSTUEKTNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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